molecular formula C7H5FO2 B1296999 3-Fluorosalicylaldehyde CAS No. 394-50-3

3-Fluorosalicylaldehyde

Cat. No. B1296999
CAS RN: 394-50-3
M. Wt: 140.11 g/mol
InChI Key: NWDHTEIVMDYWQJ-UHFFFAOYSA-N
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Description

3-Fluorosalicylaldehyde is a chemical compound with the molecular formula C7H5FO2 . It has an average mass of 140.112 Da and a monoisotopic mass of 140.027359 Da . It is also known by other names such as 3-Fluoro-2-hydroxybenzaldehyde .


Molecular Structure Analysis

The molecular structure of 3-Fluorosalicylaldehyde consists of 7 carbon atoms, 5 hydrogen atoms, 1 fluorine atom, and 2 oxygen atoms . It has a molar refractivity of 34.9±0.3 cm³ .


Physical And Chemical Properties Analysis

3-Fluorosalicylaldehyde has a density of 1.4±0.1 g/cm³, a boiling point of 176.2±20.0 °C at 760 mmHg, and a vapour pressure of 0.8±0.3 mmHg at 25°C . It has a flash point of 60.4±21.8 °C and an index of refraction of 1.587 . It appears as a crystal and has a melting point of 70°C .

Scientific Research Applications

Synthesis of Fluorinated Schiff Bases

3-Fluorosalicylaldehyde: is widely used in the synthesis of Schiff bases , which are formed by the condensation of primary amines. The fluorine atom in the compound imparts unique electronic properties, making these Schiff bases valuable for their potential biological activities and as ligands in coordination chemistry .

Organic Fluorescent Dyes

The compound’s structure is conducive to forming fluorescent dyes when reacted with appropriate substrates. These dyes have applications in bioimaging and diagnostics due to their ability to bind to biological molecules and emit fluorescence under specific conditions .

Advanced Pharmaceutical Intermediates

In pharmaceutical research, 3-Fluorosalicylaldehyde serves as an intermediate in the synthesis of more complex molecules. Its incorporation into drug molecules can enhance the pharmacokinetic properties and provide better stability and efficacy .

Material Science and Polymer Chemistry

This aldehyde is used in the development of polymeric materials , especially those requiring the introduction of a fluorine component to alter physical properties like hydrophobicity, resistance to solvents, and thermal stability .

Analytical Chemistry Reagents

Due to its reactive aldehyde group, 3-Fluorosalicylaldehyde is used to form derivatives with various analytical reagents. These derivatives are then used in chromatography and spectrophotometry for the detection and quantification of different analytes .

Catalysts in Organic Synthesis

The compound can act as a catalyst or a component of a catalytic system, particularly in reactions that require a Lewis acid . The fluorine atom can enhance the electrophilicity of the aldehyde, making it a more effective catalyst .

Environmental Studies

In environmental science, 3-Fluorosalicylaldehyde can be used to study the behavior of fluorinated compounds in the environment. It helps in understanding the degradation processes and potential bioaccumulation of fluorinated organic compounds .

Agrochemical Research

The compound finds use in the synthesis of agrochemicals, where the introduction of a fluorine atom can lead to the development of herbicides and pesticides with improved activity and selectivity .

Safety And Hazards

3-Fluorosalicylaldehyde is classified as causing skin irritation (Category 2), serious eye irritation (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . Safety measures include avoiding breathing dust, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .

properties

IUPAC Name

3-fluoro-2-hydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FO2/c8-6-3-1-2-5(4-9)7(6)10/h1-4,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWDHTEIVMDYWQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70343153
Record name 3-Fluoro-2-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70343153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluorosalicylaldehyde

CAS RN

394-50-3
Record name 3-Fluoro-2-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70343153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Fluorosalicylaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To effect the desired ozonolysis, 87 grams of the propenyl-o-fluorophenol which was prepared above along with 600 grams of glacial acetic acid and 75 grams of water were placed in a 1 liter round bottom flask equipped with a mechanical stirrer, thermometer, gas inlet through a sintered glass sparger and a gas outlet leading to a scrubber containing 400 cc of 2% potassium iodide solution and then to a wet test gas meter. The contents of the flask were cooled to 0° C. under a nitrogen blanket following which an ozone-oxygen gas stream was passed into the stirred reactants at a rate of 8 cubic feet per hour. The stream was generated by passing oxygen through an ozonator so that the stream contained 1.2% ozone. After a period of 5.5 hours, the scrubber containing the potassium iodide solution turned dark due to the ozone oxidation of iodide to iodine thus indicating that the reactants were no longer absorbing ozone. The ozonized solution was transferred to a liquid/liquid extractor containing 1200 cc of water and was extracted for a period of 16 hours with 2.5 liters of benzene. Upon completion of the extraction, the aqueous phase was discarded and the organic phase was washed with a total of 2 liters of benzene. The organic phase was then washed with a total of 2 liters of water which had been saturated with sodium chloride in order to remove the acetic acid and then with 250 cc of a 4% aqueous sodium bicarbonate solution which was also saturated with sodium chloride. The benzene was evaporated on a rotary evaporator to give 70 grams of crude 3-fluorosalicylaldehyde.
Name
propenyl-o-fluorophenol
Quantity
87 g
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reactant
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600 g
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75 g
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1200 mL
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400 mL
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ozone oxygen
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary use of 3-fluorosalicylaldehyde in current research?

A1: 3-Fluorosalicylaldehyde is frequently employed as a building block for synthesizing Schiff base ligands. [, , , , , , ] These ligands, often containing nitrogen and oxygen donor atoms, are then used to create metal complexes with transition metals like copper, nickel, cobalt, vanadium, and manganese. [, , , ]

Q2: Why are researchers interested in metal complexes containing 3-fluorosalicylaldehyde-derived ligands?

A2: These metal complexes are of significant interest for their potential antimicrobial properties. Studies have investigated their activity against both Gram-positive and Gram-negative bacteria, as well as fungi. [, , ] Additionally, certain cobalt(II) complexes, like Co(fluomine) synthesized from 3-fluorosalicylaldehyde and ethylenediamine, demonstrate reversible oxygen-binding capabilities, making them promising for applications in oxygen-generating systems. [, , ]

Q3: How is the structure of 3-fluorosalicylaldehyde confirmed in research?

A3: Various spectroscopic techniques are used to characterize 3-fluorosalicylaldehyde and its derivatives, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy. [, ] For instance, 1H NMR data confirms the presence of the enol-imine tautomeric form in Schiff bases derived from 3-fluorosalicylaldehyde. [, ] X-ray crystallography studies provide detailed structural information, including bond lengths, angles, and crystal packing arrangements. []

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